Cycloheximide
Description
Inhibition of Eukaryotic Translational Elongation
Cycloheximide (B1669411) specifically targets the eukaryotic ribosome, a complex molecular machine composed of a large (60S) and a small (40S) subunit. glpbio.comelifesciences.org It effectively halts the process of translational elongation, preventing the synthesis of new proteins. wikipedia.orgnih.gov
The inhibitory effect of this compound begins with its binding to the 60S ribosomal subunit. rpicorp.comhellobio.comglpbio.comresearchgate.net Specifically, it occupies the E-site (Exit site) of the ribosome. elifesciences.orgresearchgate.netnih.govcellsignal.com Footprinting experiments have pinpointed its binding pocket, revealing that it protects a single cytidine (B196190) nucleotide (C3993) within the E-site. researchgate.netnih.govriken.jp This binding is reversible, and its effects can be quickly negated by removing the compound from the cellular environment. wikipedia.org
By binding to the E-site, this compound directly interferes with the translocation step of elongation. wikipedia.orgdcfinechemicals.comglpbio.comresearchgate.net Translocation is the intricate process where the ribosome moves one codon further along the messenger RNA (mRNA) molecule. This movement is mediated by the eukaryotic elongation factor 2 (eEF2) and involves the shifting of two transfer RNA (tRNA) molecules and the mRNA in relation to the ribosome. wikipedia.orgnih.govtoku-e.com this compound's presence in the E-site physically obstructs the movement of the deacylated tRNA from the P-site (Peptidyl site) to the E-site, thereby arresting the entire elongation cycle. rpicorp.compnas.org
The interaction between this compound, the E-site, and deacylated tRNA is central to its inhibitory mechanism. It is proposed that this compound's binding to the E-site prevents the exit of the deacylated tRNA that has just delivered its amino acid and moved from the P-site. elifesciences.orgpnas.org This effectively traps the deacylated tRNA in the E-site, preventing the ribosome from proceeding with the next round of elongation. nih.govresearchgate.net Some studies suggest that this compound may require an E-site bound deacylated tRNA for its full activity, essentially locking the ribosome in a post-translocation state. nih.gov This stabilization of the ribosome-tRNA complex in an unproductive conformation leads to a complete halt in protein synthesis. nih.gov
Differential Impact on Protein Synthesis Across Cellular Compartments
A key feature of this compound is its selective inhibition of cytoplasmic protein synthesis, while leaving mitochondrial protein synthesis largely unaffected. wikipedia.org This differential sensitivity has been a valuable tool for dissecting the contributions of these two distinct protein synthesis machineries within the eukaryotic cell.
Mitochondria, the powerhouses of the cell, possess their own ribosomes and protein synthesis machinery, which are more akin to those found in prokaryotes. Mitochondrial protein synthesis is resistant to the inhibitory effects of this compound. wikipedia.orgcore.ac.uk However, this resistance is not absolute and can be time-dependent. Short-term exposure to this compound shows a clear resistance in mitochondrial protein synthesis, with about 8-10% of it remaining active. core.ac.uknih.gov In contrast, long-term administration can lead to an indirect inhibition of mitochondrial protein synthesis. core.ac.uknih.gov This is because the majority of mitochondrial proteins are encoded by nuclear genes, synthesized on cytoplasmic ribosomes, and then imported into the mitochondria. wur.nl Therefore, prolonged blockage of cytoplasmic protein synthesis by this compound will eventually deplete the pool of these essential imported proteins, indirectly hampering mitochondrial function and, consequently, its own protein synthesis. biologists.com
The differential effects of this compound are highlighted when compared to inhibitors that target mitochondrial and prokaryotic translation. A classic example is Chloramphenicol, an antibiotic that inhibits protein synthesis in mitochondria and bacteria by targeting their 70S ribosomes, but does not affect the 80S cytoplasmic ribosomes of eukaryotes. wikipedia.orgnih.govnih.gov This contrasting specificity allows researchers to selectively inhibit either cytoplasmic or mitochondrial protein synthesis, providing a powerful method to determine the origin of mitochondrial proteins. wikipedia.orgbiologists.com
| Inhibitor | Target Ribosome | Primary Site of Action | Effect on Eukaryotic Cytoplasmic Synthesis | Effect on Mitochondrial/Prokaryotic Synthesis |
| This compound | 80S | 60S subunit (E-site) | Inhibited | Resistant (short-term) |
| Chloramphenicol | 70S | 50S subunit (Peptidyl transferase center) | Resistant | Inhibited |
| Puromycin | 70S and 80S | A-site mimic | Inhibited | Inhibited |
| Anisomycin | 80S | Peptidyl transferase center | Inhibited | Resistant |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | |
|---|---|---|
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InChI |
InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 | |
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InChI Key |
YPHMISFOHDHNIV-FSZOTQKASA-N | |
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Canonical SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |
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Isomeric SMILES |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C | |
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Molecular Formula |
C15H23NO4 | |
| Record name | CYCLOHEXIMIDE | |
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DSSTOX Substance ID |
DTXSID6024882 | |
| Record name | Cycloheximide | |
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Molecular Weight |
281.35 g/mol | |
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Physical Description |
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS. | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1 | |
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Color/Form |
Plates from amyl acetate, water or 30% methanol, Crystals | |
CAS No. |
66-81-9, 4630-75-5 | |
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| Record name | rel-4-[(2S)-2-[(1R,3R,5R)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione | |
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Melting Point |
247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C | |
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Mechanism of Action at the Molecular and Ribosomal Level
Molecular Basis of this compound Sensitivity and Resistance
This compound is a potent inhibitor of protein synthesis in eukaryotes, achieving its effect by binding to the 80S ribosome. glpbio.com Its sensitivity, however, is not uniform across all eukaryotic species, and resistance can be acquired through specific molecular changes. The basis for this differential sensitivity and resistance lies primarily in the structure of the ribosome itself, particularly within the large 60S subunit where this compound binds. glpbio.comup.ac.za
The inhibitor targets the E-site (exit site) of the ribosome, a crucial location for the translocation step of elongation. researchgate.netresearchgate.netnih.gov By occupying this pocket, this compound physically obstructs the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the entire process of peptide chain elongation. glpbio.comnih.govtoku-e.com The development of resistance is most commonly associated with mutations in the genes encoding specific ribosomal proteins that form this binding pocket. These mutations alter the conformation of the E-site, reducing the binding affinity of this compound without critically compromising the ribosome's essential function in protein synthesis.
Resistance to this compound is frequently conferred by specific point mutations in the genes encoding ribosomal proteins of the large (60S) subunit. Research across various organisms, from fungi to nematodes, has identified key proteins whose modification leads to a this compound-resistant phenotype.
One of the most well-documented proteins involved in this compound resistance is the ribosomal protein L41 (also known as eL42 in some nomenclatures). In the yeast Saccharomyces cerevisiae, mutations in the RPL41 gene are a primary source of resistance. nih.govnih.gov Similarly, in the fungus Kluyveromyces lactis, a natural resistance to high concentrations of this compound is conferred by a single amino acid substitution—a glutamine (Gln) residue instead of the highly conserved proline (Pro)—in its version of the L41 protein. up.ac.zabiorxiv.org This specific proline is found in a multitude of this compound-sensitive species. up.ac.zanih.gov
Recent studies have expanded these findings to other model organisms and ribosomal proteins. For instance, in Caenorhabditis elegans, a single amino acid substitution (P55Q) in the ribosomal protein RPL-36A was identified and validated to confer complete resistance to high levels of this compound. biorxiv.orgnih.gov This P55Q mutation in RPL-36A, which is homologous to the resistance-conferring mutation in the L41 protein of K. lactis, allows the nematode's ribosomes to function normally while resisting the inhibitor. biorxiv.org
Mutations in another ribosomal protein, Rpl28 (also known as uL15), can also lead to this compound resistance. In S. cerevisiae, the gene encoding this protein was originally identified as CYH2, and mutations within it were shown to result in resistance. yeastgenome.org Likewise, studies in the filamentous fungus Neurospora crassa identified mutations in the uL15 protein (the homolog of Rpl28) in this compound-resistant strains. pnas.org These mutations are located within the this compound-binding pocket, directly impacting the inhibitor's ability to dock effectively. pnas.org
The following table summarizes key mutations in ribosomal proteins that have been demonstrated to confer resistance to this compound:
| Organism | Ribosomal Protein | Mutation | Result |
| Kluyveromyces lactis | L41 | Proline to Glutamine (P56Q) | Natural high-level resistance. up.ac.zabiorxiv.org |
| Chlamydomonas reinhardtii | L41 (RPL41) | Proline to Leucine or Serine | Acquired resistance; Leucine confers higher resistance. up.ac.zanih.gov |
| Caenorhabditis elegans | RPL-36A | Proline to Glutamine (P55Q) | Complete resistance to high concentrations. biorxiv.orgnih.gov |
| Saccharomyces cerevisiae | Rpl28 (CYH2/uL15) | Various mutations (e.g., Q38E) | Acquired resistance. yeastgenome.org |
| Neurospora crassa | uL15 (Rpl28 homolog) | Mutations in CHX-binding pocket | Acquired resistance. pnas.org |
The inhibitory action of this compound is highly specific to eukaryotic ribosomes, with prokaryotic ribosomes being naturally insensitive. This specificity is a direct result of significant structural differences between the 80S eukaryotic and 70S prokaryotic ribosomes. The E-site binding pocket for this compound, composed of specific rRNA sequences and ribosomal proteins like L41, is present in eukaryotes but absent in prokaryotes. nih.gov In bacteria, the protein L28 occupies the space where this compound would bind, sterically hindering any potential interaction. nih.gov
Even among eukaryotes, there are notable species-specific differences in sensitivity to this compound, which can be attributed to subtle variations in ribosomal conformation. biorxiv.org For example, while this compound is a powerful inhibitor in most laboratory settings, certain organisms like some species of yeast and the amoeba Amoeba proteus exhibit high levels of natural resistance. researchgate.netnih.gov This is often due to naturally occurring variations in the amino acid sequence of ribosomal proteins that form the binding site, such as the Pro-to-Gln substitution in the L41 protein of K. lactis. up.ac.za
Experimental Applications and Methodologies in Cellular and Molecular Biology
Assessment of Protein Turnover and Half-Life Determination
A key application of cycloheximide (B1669411) is in the study of protein turnover, which is crucial for maintaining normal cell function. nih.gov The abundance of any given protein is a result of the balance between its synthesis and degradation. yeastgenome.org By halting protein synthesis, this compound allows researchers to specifically investigate the kinetics of protein degradation. nih.gov
The this compound (CHX) chase assay is a widely used technique to determine the half-life of a specific protein. nih.gov In this method, cells are treated with this compound to block protein translation. wikipedia.org Subsequently, cell lysates are collected at various time points and the amount of the protein of interest is measured, typically by western blotting. nih.govyeastgenome.org A rapid decrease in the protein's abundance over time indicates a short half-life, whereas little change suggests a long half-life. nih.gov
This method provides a straightforward way to visualize the degradation kinetics of steady-state proteins. yeastgenome.org For instance, it can be used to study how different mutations affect a protein's stability or to identify the cellular machinery involved in its degradation by performing the assay in cells with specific gene knockouts. wikipedia.org The duration of a CHX chase can vary depending on the cell type and the stability of the protein being studied. In yeast, a chase of up to 90 minutes may be sufficient, while studies in mammalian cell lines might require a chase of 3 to 8 hours or even longer for very stable proteins. wikipedia.org
However, a significant drawback of the CHX chase assay is the toxicity of this compound, especially with prolonged exposure, which can lead to cell death and potentially affect the degradation process itself. nih.govwikipedia.org This makes the assay less suitable for proteins with very slow degradation rates. nih.gov
Table 1: Example Data from a this compound Chase Assay
| Time after this compound Treatment (hours) | Protein X Abundance (Arbitrary Units) | Protein Y Abundance (Arbitrary Units) |
| 0 | 100 | 100 |
| 1 | 52 | 95 |
| 2 | 26 | 91 |
| 4 | 7 | 82 |
| 8 | <1 | 65 |
This table illustrates hypothetical data where Protein X has a much shorter half-life than Protein Y.
While the this compound chase assay is a valuable tool, other methods are also employed to study protein stability. A classic alternative is the pulse-chase assay. wikipedia.orgbmbreports.org In this technique, cells are first "pulsed" with a medium containing radioactively labeled amino acids, which are incorporated into newly synthesized proteins. bmbreports.orgresearchgate.net Then, the cells are transferred to a "chase" medium with an excess of unlabeled amino acids to prevent further incorporation of the radioactive label. bmbreports.org The stability of the labeled proteins is then monitored over time. bmbreports.org
A key advantage of the pulse-chase assay is its ability to specifically track the fate of newly synthesized proteins, as opposed to the steady-state population observed in a CHX chase. wikipedia.orgnih.gov However, the use of radioactive materials requires specialized handling and facilities. bmbreports.org
Other non-radioactive methods for assessing protein stability include:
Bleach-chase method: This technique involves fusing the protein of interest to a fluorescent protein. A brief pulse of high-intensity light bleaches the fluorophore, and the rate of fluorescence recovery, which correlates with protein degradation and synthesis, is monitored. gbiosciences.com
Dynamic SILAC (Stable Isotope Labeling with Amino acids in Cell culture): This mass spectrometry-based method uses stable isotopes to label proteins and track their turnover. bmbreports.org
Table 2: Comparison of Protein Stability Methodologies
| Method | Principle | Advantages | Disadvantages |
| This compound Chase Assay | Inhibition of protein synthesis to monitor the degradation of existing proteins. wikipedia.org | Relatively inexpensive, does not require radioactive materials, suitable for a wide range of model systems. wikipedia.orghubrecht.eu | This compound can be toxic with prolonged use, not ideal for very stable proteins, only measures steady-state protein levels. wikipedia.org |
| Pulse-Chase Assay | Labeling of newly synthesized proteins with radioactive amino acids to track their fate. bmbreports.org | Allows for the study of newly translated proteins, provides accurate half-life measurements. wikipedia.orggbiosciences.com | Requires handling of radioactive isotopes and specialized safety protocols. bmbreports.org |
| Bleach-Chase Method | Fusing a protein of interest to a fluorophore and monitoring fluorescence recovery after photobleaching. gbiosciences.com | Non-radioactive, allows for visualization in live cells. gbiosciences.com | Requires specialized microscopy equipment. |
| Dynamic SILAC | Labeling proteins with stable isotopes to measure turnover via mass spectrometry. bmbreports.org | High-throughput, provides proteome-wide data. bmbreports.org | Requires sophisticated mass spectrometry equipment and data analysis. |
This compound Chase Assays for Protein Degradation Kinetics
Analysis of Ribosome Function and Translational Control
This compound's ability to halt ribosomes during translation makes it a critical reagent in techniques designed to study ribosome function and the regulation of translation. portlandpress.com
Ribosome profiling, or Ribo-seq, is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes active in a cell at a specific moment. portlandpress.com The core principle of Ribo-seq involves treating cells with a translation inhibitor, such as this compound, to freeze ribosomes on the messenger RNA (mRNA) transcripts they are translating. portlandpress.comoup.com Following this, unprotected mRNA is digested by ribonucleases, leaving behind ribosome-protected fragments (RPFs). portlandpress.com These RPFs, which are typically around 30 nucleotides long, are then isolated, converted to cDNA, and sequenced. portlandpress.comoup.com
By analyzing the distribution of ribosome footprints from Ribo-seq data, scientists can infer the rate of ribosome movement along an mRNA molecule. tandfonline.com A higher density of footprints in a particular region suggests that ribosomes spend more time there, indicating slower elongation. biorxiv.org
To more directly measure elongation rates, a variation of the Ribo-seq protocol can be used. This often involves the use of an initiation inhibitor, like harringtonine (B1672945), in combination with an elongation inhibitor like this compound. tandfonline.com Cells are first treated with harringtonine to block the initiation of new translation, allowing already elongating ribosomes to continue moving along the mRNA. tandfonline.com At different time points after harringtonine treatment, this compound is added to halt all elongating ribosomes. tandfonline.com By analyzing the "run-off" of ribosomes from the transcripts over time, the speed of elongation can be calculated. tandfonline.com
Studies using this approach have revealed that translation elongation rates can vary between different tissues. For example, in mice, the liver has been shown to have a faster elongation rate (approximately 6.8 amino acids per second) compared to the kidney (5.0 aa/s) and skeletal muscle (4.3 aa/s). tandfonline.comnih.gov It's important to note that this compound may not arrest all ribosomes uniformly, which could introduce some bias into these measurements. tandfonline.com
Ribosome Profiling (Ribo-seq) and Translational Profiling
Elucidation of Protein Degradation Pathways
This compound is instrumental in dissecting the complex pathways that cells use to degrade proteins. The two primary protein degradation systems in eukaryotic cells are the ubiquitin-proteasome system and the autophagy-lysosome pathway. nih.gov
By performing a this compound chase assay and then inhibiting specific components of these pathways, researchers can determine which system is responsible for the degradation of a particular protein. For example, if the degradation of a protein is blocked by a proteasome inhibitor (like MG132) but not by a lysosomal inhibitor (like chloroquine), it indicates that the protein is degraded by the proteasome. wikipedia.orgplos.org
Conversely, if a protein's degradation is inhibited by lysosomal inhibitors, it suggests it is cleared through the autophagy-lysosome pathway. plos.org For instance, studies on the protein RhoB have shown that its rapid degradation is prevented by lysosomal inhibitors like chloroquine (B1663885) and bafilomycin A1, but not by proteasome inhibitors, indicating its clearance through an endo-lysosomal pathway. plos.org
Furthermore, this compound can be used to investigate co-translational protein degradation, a quality control mechanism where nascent polypeptide chains are ubiquitinated and degraded while still attached to the ribosome. frontiersin.org Agents that cause ribosomal stalling, including this compound, have been shown to increase this process. frontiersin.org
Research on the Autophagy-Lysosome Pathway
This compound has been instrumental in elucidating the mechanisms of the autophagy-lysosome pathway, a cellular process for degrading bulk cytoplasm, damaged organelles, and long-lived proteins. mdpi.comnih.gov Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic content and fuses with a lysosome to form an autolysosome, where degradation occurs. mdpi.comnih.gov
A key finding from studies using this compound is that it separates the initial sequestration step of autophagy from the final degradation step. biologists.com Research has demonstrated that inhibiting protein synthesis with this compound does not block the formation of nascent autophagosomes. biologists.comresearchgate.net However, it effectively prevents their maturation into degradative autolysosomes. biologists.comresearchgate.net This block occurs because this compound prevents the delivery of lysosomal enzymes, such as cathepsin D, to the newly formed autophagosomes. biologists.com This suggests that one or more proteins with a rapid turnover rate are essential for the fusion of autophagosomes with lysosomes. biologists.com The inhibitory effects of this compound on autophagic degradation are reversible; upon its removal and the reinitiation of protein synthesis, the process resumes rapidly. biologists.com
More recent studies have revealed that translation inhibitors, including this compound, can activate the master regulators of autophagy and lysosome biogenesis, transcription factor EB (TFEB) and transcription factor E3 (TFE3). nih.gov This activation involves the dephosphorylation of TFEB/TFE3 and their subsequent translocation to the nucleus, where they drive the expression of autophagy-related genes. nih.gov Therefore, while this compound treatment increases autophagosome biogenesis via TFEB/TFE3 activation, it simultaneously impairs the formation of functional, degradative autolysosomes due to lysosomal dysfunction and the lack of essential fusion proteins. nih.gov
| Condition | Effect on Autophagosome Formation | Effect on Autophagosome-Lysosome Fusion | Overall Effect on Autophagic Degradation | Reference |
| This compound Treatment | Formation of nascent autophagosomes continues. | Fusion is blocked; lysosomal enzymes are not delivered. | Drastically inhibited. | biologists.comresearchgate.net |
| This compound Treatment | Activates TFEB/TFE3, increasing transcription of autophagy genes. | Impairs degradative autolysosome formation. | Increased autophagosome numbers but impaired degradation. | nih.gov |
| This compound Washout | N/A | Fusion machinery is synthesized. | Autophagic proteolysis is rapidly restored. | biologists.com |
Gene Expression and Regulation Studies
Effects on Messenger RNA Stability and Decay
This compound is a standard tool for studying messenger RNA (mRNA) stability and decay. By arresting translation elongation, it allows researchers to uncouple transcription from translation and measure the intrinsic half-life of mRNA transcripts. elifesciences.orgnih.gov A common experimental design involves treating cells with a transcriptional inhibitor (like actinomycin (B1170597) D) to halt new mRNA synthesis and then measuring the decay rate of specific mRNAs over time. The addition of this compound in parallel experiments reveals the role of ongoing translation in this decay process.
A general observation is that inhibiting translation elongation with this compound leads to the stabilization of many mRNA transcripts. elifesciences.orgnih.govnih.gov The prevailing model to explain this effect is that ribosomes stalled on an mRNA molecule by this compound physically obstruct the mRNA, shielding it from degradation by cytoplasmic ribonucleases (RNases) and the decapping machinery. nih.govaai.org For example, treatment of yeast cells with this compound results in the accumulation of deadenylated mRNA because it indirectly inhibits the decapping step, which is often the rate-limiting step in 5'→3' mRNA decay. nih.gov
This stabilization effect is not universal for all transcripts. For instance, in yeast, this compound treatment stabilized CIS3 and RPL25 mRNAs but had no significant effect on the stability of ACT1 mRNA. elifesciences.orgnih.gov The differential effects of this compound compared to other translation inhibitors like puromycin, which causes premature chain termination and polysome disassembly, have provided further insights, suggesting that the physical presence of ribosomes on the mRNA, rather than the act of translation itself, is key to the protective effect. aai.orgplos.org
Role in Modulating Immediate Early Gene Expression Levels
This compound is particularly valuable in the study of immediate early genes (IEGs), which are genes that are rapidly and transiently activated in response to cellular stimuli without the need for de novo protein synthesis. embopress.orgoup.com IEGs often encode transcription factors, such as FOS and JUN, which in turn regulate the expression of secondary or late-response genes. embopress.org
Because their induction is independent of protein synthesis, IEG transcription is not blocked by this compound. oup.comnih.gov Instead, this compound treatment often leads to a phenomenon known as "superinduction," where the mRNA levels of IEGs are significantly increased and prolonged compared to stimulation in the absence of the inhibitor. aai.orgnih.govphysiology.org For example, in WEHI7.2 thymoma cells treated with forskolin, the induction of c-fos and junB mRNA was not blocked by this compound; moreover, the subsequent return of these mRNAs to basal levels was inhibited, leading to their accumulation. oup.com
This superinduction is attributed to the stabilization of the otherwise highly labile IEG mRNAs. nih.gov Many IEG transcripts contain AU-rich elements (AREs) in their 3' untranslated regions, which target them for rapid degradation. By stalling ribosomes on these transcripts, this compound prevents or slows down this rapid decay process, leading to enhanced mRNA accumulation. aai.orgnih.gov This application of this compound allows researchers to confirm whether a gene's response to a stimulus is a primary event (independent of protein synthesis) and to identify transiently expressed genes that might otherwise be difficult to detect. nih.gov
| Gene Class | Effect of this compound on Induction | Effect of this compound on mRNA Level | Mechanism | Reference(s) |
| Immediate Early Genes (c-fos, junB, Egr1) | Induction is not blocked. | "Superinduction" - mRNA levels are increased and prolonged. | Stabilization of labile mRNA transcripts by blocking translation-dependent decay. | oup.comnih.gov |
| Delayed/Secondary Response Genes | Induction is blocked. | Expression is prevented. | Requires the protein products of Immediate Early Genes for transcription. | embopress.org |
Cell Cycle Progression Research
This compound has been widely used to investigate the protein synthesis requirements at different stages of the cell cycle. Early studies established that inhibiting protein synthesis prevents cells from entering mitosis. biorxiv.orgrupress.orgnih.gov In various cell types, including rat intestinal crypt cells and cultured mammalian cells, treatment with this compound causes cells to arrest in the G2 phase of the cell cycle, preventing their progression into M phase (mitosis). rupress.orgnih.govsemanticscholar.org This G2 block was initially interpreted as evidence for the requirement of continuous synthesis of specific proteins, such as mitotic cyclins, for the G2/M transition. biorxiv.orgsemanticscholar.org
However, more recent research has refined this model. It has been shown that this compound can activate the p38 MAPK stress signaling pathway. biorxiv.org This pathway can, in turn, activate a G2/M checkpoint, which independently halts cell cycle progression. biorxiv.org When the p38 pathway is chemically inhibited, many this compound-treated cells are able to proceed into mitosis with normal timing, even with protein synthesis inhibited. biorxiv.org This suggests that the apparent requirement for protein synthesis in G2 is largely due to the activation of a stress checkpoint, rather than a failure to accumulate sufficient mitotic proteins. biorxiv.org
This compound's effect can be stage-dependent. Studies in partially synchronized plant cells have shown that the inhibitor can block cells at different points in mitosis (prophase, metaphase) depending on when it is added during the cell cycle, indicating there may be distinct protein synthesis requirements for the completion of different mitotic stages. publish.csiro.au
Studies on Cellular Differentiation Processes
The role of new protein synthesis in cellular differentiation is frequently investigated using this compound. By blocking translation, researchers can determine whether a differentiation program requires the expression of new genes or relies on pre-existing cellular machinery.
In many models, this compound blocks differentiation, confirming the necessity of new protein synthesis. For example, when human promyelocytic leukemia HL-60 cells are treated with TPA to induce differentiation into macrophages, pretreatment with this compound inhibits the process, preventing cell adherence and morphological changes. researchgate.net This indicates that the TPA-induced differentiation program depends on the synthesis of new proteins. researchgate.net
Conversely, this compound can have paradoxical effects. In Caco-2 colon cancer cells, which can spontaneously differentiate, this compound treatment paradoxically increased the specific activities of differentiation marker enzymes like alkaline phosphatase and dipeptidyl peptidase. iiarjournals.org In another study, low concentrations of this compound were found to induce cell cycle arrest and promote differentiation in C6 glioma cells, a process accompanied by an increase in the differentiation marker GFAP. researchgate.net
This compound is also used to identify genes crucial for initiating differentiation. In PC12 cells induced to differentiate by PACAP, treatment with this compound helped identify a cohort of transiently expressed early response genes that are essential for regulating the later stages of differentiation. nih.gov
| Cell Line | Inducing Agent | Effect of this compound | Implication | Reference |
| HL-60 (Leukemia) | TPA | Inhibits morphological differentiation. | Differentiation requires new protein synthesis. | researchgate.net |
| Caco-2 (Colon Cancer) | N/A (Spontaneous) | Increases specific activity of differentiation markers. | Complex, may involve stabilization of factors or inhibition of negative regulators. | iiarjournals.org |
| C6 (Glioma) | N/A (Directly by CHX) | Induces differentiation at low concentrations. | Partial inhibition of protein synthesis can trigger differentiation pathways. | researchgate.net |
| PC12 (Pheochromocytoma) | PACAP | Used to identify and stabilize early response gene transcripts. | Allows for the discovery of transient genes that regulate differentiation. | nih.gov |
Investigation of Steroidogenesis
This compound has been an indispensable pharmacological tool for elucidating the molecular mechanisms governing steroidogenesis, the process of synthesizing steroid hormones from cholesterol. Its utility stems from its function as a potent inhibitor of protein synthesis in eukaryotic cells. By blocking the translation of new proteins, researchers have been able to demonstrate that the acute stimulation of steroid production by tropic hormones is dependent on the de novo synthesis of a short-lived, labile regulatory protein. bioscientifica.comnih.govnih.gov
The foundational concept, often referred to as the "labile protein hypothesis," posits that a continuously synthesized protein with a rapid turnover rate is essential for transporting the substrate, cholesterol, to the inner mitochondrial membrane. bioscientifica.combioscientifica.com This transport is the rate-limiting step in the production of most steroid hormones. nih.govoup.com The addition of this compound to steroidogenic cells blocks the synthesis of this crucial protein, thereby inhibiting the hormone-stimulated increase in steroid synthesis and allowing researchers to study the kinetics and characteristics of this regulatory factor. bioscientifica.combioscientifica.comcore.ac.uk
Subsequent research identified the key this compound-sensitive factor as the Steroidogenic Acute Regulatory (StAR) protein. oup.comoup.comnih.gov StAR facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane, where the cytochrome P450 side-chain cleavage enzyme (P450scc) converts it to pregnenolone, the precursor to all steroid hormones. bioscientifica.comnih.gov The synthesis of StAR is rapidly induced by tropic hormones like Luteinizing Hormone (LH) and Adrenocorticotropic Hormone (ACTH), and because StAR is a labile protein, its levels quickly diminish when protein synthesis is blocked by this compound, leading to a rapid cessation of steroidogenesis. nih.govoup.comoup.com
Experimental studies across various models have consistently demonstrated the inhibitory effect of this compound on the production of different steroid hormones. For instance, in Leydig tumor cells, this compound abolishes the LH-stimulated accumulation of progesterone (B1679170) and testosterone. core.ac.uk Similarly, in rat adrenal tissue, it reverses the ACTH-induced increase in corticosterone (B1669441) synthesis. nih.gov The consistent finding that this compound sensitivity is a hallmark of the acute phase of steroid production has cemented its role in defining the regulatory pathways involved. nih.govnih.gov
Research Findings on this compound's Effect on Steroid Production
The following interactive table summarizes key findings from studies using this compound to investigate steroidogenesis in different biological systems.
| Experimental Model | Stimulant | Steroid Measured | Effect of this compound | Reference |
| Murine Leydig Cell Tumor | Luteinizing Hormone (LH) | Progesterone, Testosterone, 20α-dihydroprogesterone | Abolished LH-stimulated steroid accumulation | core.ac.uk |
| Hamster (in vivo) | Endogenous Gonadotropins | Progesterone | Diminished secretion | nih.gov |
| Murine MA-10 Leydig Tumor Cells | Dibutyryl cyclic AMP (dbcAMP) | Progesterone | Inhibited stimulated progesterone production | ucl.ac.uk |
| Rat Adrenal Sections | Adrenocorticotropic Hormone (ACTH) | Corticosterone | Reversed ACTH-stimulated steroidogenesis | nih.gov |
Broader Biological Effects and Complex Cellular Responses
Induction and Modulation of Programmed Cell Death (Apoptosis)
The ability of cycloheximide (B1669411) to induce apoptosis is a well-documented phenomenon, yet the underlying mechanisms are intricate and can vary significantly. nih.govavantorsciences.com It can act alone or in concert with other agents to push a cell towards a programmed demise. nih.gov
Intriguingly, this compound can trigger apoptosis through pathways that are not directly linked to its primary function of halting protein synthesis. For instance, in Jurkat T-cells, this compound has been shown to induce caspase-8 activation, a key step in the apoptotic cascade, even when protein synthesis is not required for this activation. diva-portal.org This suggests that this compound can initiate cell death through alternative signaling routes.
A significant body of research points to the involvement of the Fas-associated death domain (FADD) protein in this compound-induced apoptosis. nih.govcellsignal.com Studies in human T-cell lines have demonstrated that this compound-mediated cell death is dependent on FADD. nih.gov The expression of a dominant-negative form of FADD was shown to effectively block apoptosis induced by this compound. nih.gov This suggests that FADD plays a crucial, and at times receptor-independent, role in the apoptotic pathway triggered by this compound. nih.gov Even though this compound treatment did not lead to an increase in Fas or FasL expression, the formation of death effector filaments containing FADD and caspase-8 was observed, indicating their necessary, though not sufficient, role in the cell death process. nih.gov
This compound is well-known for its ability to sensitize cells to the cytotoxic effects of other agents, most notably Tumor Necrosis Factor (TNF). cellsignal.comjpp.krakow.pl While many cancer cell lines are resistant to TNF alone, co-treatment with this compound renders them susceptible to TNF-induced apoptosis. jpp.krakow.pljpp.krakow.plnih.gov This synergistic effect is often attributed to this compound's ability to inhibit the synthesis of short-lived anti-apoptotic proteins that would normally protect the cell from TNF-mediated killing. jpp.krakow.pl For example, in the human colorectal cancer cell line COLO 205, which is normally resistant to TNF-α, the addition of this compound led to time-dependent cell death. jpp.krakow.pljpp.krakow.plnih.gov This sensitization is linked to the reduction of FLIP, a protein that inhibits caspase-8 activation in the TNF signaling pathway. jpp.krakow.plnih.gov
Table 1: Synergistic Effects of this compound with Other Agents
| Agent | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Tumor Necrosis Factor (TNF) | COLO 205 (human colorectal cancer) | Sensitizes cells to TNF-induced apoptosis. | jpp.krakow.pljpp.krakow.plnih.gov |
| Tumor Necrosis Factor (TNF) | HEp-2 (epithelial cells) | Protects against apoptosis triggered by this compound and TNF-α when HSV-2 ICP10 is expressed. | asm.org |
| Actinomycin (B1170597) D | COLO 205 (human colorectal cancer) | Acts synergistically with TNF-α and this compound to induce apoptosis. | jpp.krakow.pl |
| TRAIL | Normal primary human prostate cells and DU145 prostate cancer cells | Required for TRAIL-induced cell death. | molbiolcell.org |
A crucial pathway for this compound-induced apoptosis involves the pro-apoptotic proteins Bax and Bak. plos.orgnih.govnih.gov In factor dependent myeloid (FDM) cell lines, this compound was found to induce apoptosis through a mechanism dependent on both Bax and Bak. plos.orgnih.govnih.gov This process is initiated by the rapid degradation of the anti-apoptotic protein Mcl-1. plos.orgnih.govnih.govnih.gov Mcl-1 is a short-lived protein, and its levels are quickly depleted when protein synthesis is inhibited by this compound. nih.gov This loss of Mcl-1 is a critical event that leads to the activation of Bax and Bak, ultimately triggering apoptosis. plos.orgnih.govnih.gov Overexpression of Mcl-1 can block this compound-induced apoptosis, highlighting its central role in this pathway. nih.gov This mechanism appears to be independent of the BH3-only proteins, which are typically responsible for activating Bax and Bak. plos.orgnih.govnih.gov
The apoptotic response to this compound is not uniform across all cell types. nih.gov In some cells, such as B lymphocytes, this compound can have dual, dose-dependent effects, either promoting or inhibiting apoptosis. nih.gov High concentrations of this compound were found to increase B cell apoptosis, while lower concentrations actually reduced it. nih.gov Similarly, the response can vary between normal and cancerous cells. For instance, the death domain of FADD can induce apoptosis in normal epithelial cells but not in their cancerous counterparts. molbiolcell.orgmolbiolcell.org Macrophages in atherosclerotic plaques have also been shown to be more sensitive to this compound-induced apoptosis compared to other cell types within the vessel wall, such as vascular smooth muscle cells. researchgate.net
Bax/Bak-Dependent Apoptosis and Bcl-2 Family Protein Dynamics (e.g., Mcl-1 Loss)
Cellular Stress Response Pathways
Beyond apoptosis, this compound is a known inducer of cellular stress, activating various stress response pathways. ontosight.ai The inhibition of protein synthesis is itself a significant cellular stressor, leading to the activation of pathways like the unfolded protein response (UPR) to try and mitigate the damage. ontosight.ai In some contexts, this compound can lead to the induction of primary response genes, including those for IL1B and TNF. cell-stress.com However, the activation of some well-characterized stress pathways, such as the integrated stress response (ISR) and the ribotoxic stress response (RSR), is not a universal consequence of this compound treatment. biorxiv.org For example, in C. elegans, prolonged inhibition of translation elongation by this compound did not activate these pathways. biorxiv.org Furthermore, this compound has been shown to induce the phosphorylation and activation of the protein kinase B (AKT), a key component of cell survival pathways, primarily through the PI3K/PDK1 pathway. nih.gov This suggests a complex interplay between pro-apoptotic and pro-survival signals initiated by this compound.
Activation of Survival Pathways (e.g., AKT Phosphorylation/Activation via PI3K Pathway)
Interestingly, while often associated with inducing cell death, this compound can also trigger pro-survival signaling. Studies have shown that inhibiting protein synthesis with this compound can lead to the phosphorylation and activation of Protein Kinase B (AKT), a key component of cell survival pathways. nih.gov This activation is primarily mediated through the Phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Activated AKT can then phosphorylate downstream targets, such as the E3 ubiquitin ligase MDM2, promoting its entry into the nucleus. nih.gov
The activation of the PI3K/Akt pathway has been observed to confer resistance to apoptosis in some cellular contexts. nih.gov For instance, hypoxia-induced activation of this pathway, which protects cells from apoptosis, can be prevented by this compound, suggesting that de novo protein synthesis is required for this protective effect. nih.gov The activation of AKT by this compound may therefore represent a cellular attempt to counteract the stress induced by protein synthesis inhibition. nih.gov
Table 1: this compound's Effect on AKT Pathway Activation
| Cell Line | Observation | Implication | Reference |
| HEK-293FT | Time-dependent increase in phosphorylation of AKT at Ser473 and MDM2 at Ser166. | This compound activates AKT, leading to downstream signaling. | nih.govresearchgate.net |
| PC12 | Hypoxia-induced Akt activation is prevented by this compound. | Protein synthesis is necessary for hypoxia-mediated survival signaling. | nih.gov |
| HeLa | Serum-stimulated degradation of Mad1 is mediated by PI3K/Akt and MAPK pathways. | Growth factor signaling can overcome the inhibitory effects of proteins like Mad1. | pnas.org |
| HIV-1 Infected Macrophages | HIV-1 infection promotes activation of the PI3K/Akt pathway for cell survival. | The PI3K/Akt pathway is a key survival mechanism in chronically infected cells. | plos.org |
Induction of Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. When the demand for protein synthesis exceeds the ER's folding capacity, or when misfolded proteins accumulate, a state of ER stress occurs, triggering the Unfolded Protein Response (UPR). ashpublications.orgresearchgate.net The UPR is a signaling network that aims to restore ER homeostasis but can induce cell death if the stress is prolonged or severe. ashpublications.org
This compound, by inhibiting protein synthesis, can paradoxically influence the UPR. In some contexts, by reducing the influx of new proteins into the ER, this compound can alleviate ER stress and protect cells from UPR-induced death. researchgate.netresearchgate.net For example, in K-ras-transformed cells, this compound can attenuate the UPR and prevent cell death induced by glucose starvation. researchgate.net Conversely, in other scenarios, the disruption of protein synthesis itself can be a stressor that contributes to UPR activation. For instance, nutrient stimulation in pancreatic islets activates the UPR in a manner dependent on protein synthesis, and this activation is prevented by low concentrations of this compound. nih.gov
Table 2: this compound and the Unfolded Protein Response (UPR)
| Cell System/Condition | Effect of this compound | Mechanism/Outcome | Reference |
| Rat Pancreatic Islets (Nutrient Stimulated) | Prevents UPR activation. | Nutrient-induced UPR is dependent on active protein synthesis. | nih.gov |
| Leukemic HL60 cells | Experiments with this compound suggest a decay mechanism for CEBPA mRNA. | ER stress can lead to the downregulation of key transcription factors. | ashpublications.org |
| PC-3 Cells (Hypoxic) | Used to study HIF1α translation during UPR. | UPR activation can suppress the translation of specific mRNAs. | oup.com |
| K-ras-transformed cells (Glucose Starvation) | Attenuates UPR and protects from cell death. | Reducing protein load on the ER alleviates stress. | researchgate.net |
Modulation of Alternative Cell Death Modalities (e.g., Necrosis, Ferroptosis)
Beyond apoptosis, this compound's influence extends to other forms of programmed cell death, such as necrosis and ferroptosis. Necroptosis is a regulated form of necrosis, while ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. pnas.org
Research indicates that this compound can have a modulatory role in these pathways. For instance, in the context of erastin-induced ferroptosis, this compound has been observed to have a weak inhibitory effect. google.com In studies of myocardial ischemia/reperfusion injury, while apoptosis and ferroptosis were identified as key contributors to damage, this compound's direct role in modulating these specific necrotic pathways in this context is part of a broader investigation into cell death mechanisms. researchgate.net Furthermore, in studies on liver cancer cells, this compound was used to demonstrate that the reduction in GPX4 protein levels, a key event in ferroptosis, was facilitated by the inhibition of protein synthesis. biorxiv.org
Impact on Cellular Growth, Proliferation, and Viability
As a potent inhibitor of protein synthesis, this compound directly and significantly impacts cellular growth, proliferation, and viability. By halting the production of proteins essential for cell cycle progression and maintenance, this compound can induce cell cycle arrest and inhibit proliferation. nih.gov
Table 3: Effects of this compound on Cellular Growth, Proliferation, and Viability
| Cell Type | Effect | Observation | Reference |
| Human Renal Epithelial Cells (HREpC) | Inhibition of proliferation without significant cell death. | Demonstrates a cytostatic effect in this cell type. | promocell.com |
| Factor Dependent Myeloid (FDM) cells | Dose-dependent decrease in viability. | Induces Bax/Bak-dependent apoptosis. | plos.org |
| Rat Intestinal Crypts | Complete disappearance of mitotic activity. | Blocks cell cycle progression into mitosis. | nih.gov |
| Human Podocytes | Preserves cell morphology and viability during respiratory chain inhibition. | Reducing protein synthesis can be protective under certain metabolic stresses. | researchgate.net |
| Colorectal Cancer Cells (HCT116) | Increased sensitivity to this compound upon loss of USP14. | Highlights the interplay between protein synthesis and degradation pathways in cell viability. | diva-portal.org |
Applications in Specific Academic Research Disciplines
Cancer Biology Research
Cycloheximide's ability to halt protein production has made it a crucial tool for investigating the life and death of cancer cells.
This compound (B1669411) is frequently used to study apoptosis, or programmed cell death, in cancer research. While it can induce apoptosis in some cell lines, it is often used in combination with other agents, like Tumor Necrosis Factor (TNF-α), to amplify or sensitize cells to death signals. cellsignal.comjpp.krakow.pl For example, in the human colorectal cancer cell line COLO 205, which is normally resistant to TNF-α, co-incubation with this compound sensitizes the cells to TNF-α-induced apoptosis. jpp.krakow.pl This synergistic effect is attributed to this compound's inhibition of the synthesis of anti-apoptotic proteins, such as FLIP, which would otherwise block the cell death cascade. jpp.krakow.pl
However, the role of this compound in cell death is complex. In some contexts, it can promote a non-apoptotic form of cell death called paraptosis. nih.gov In glioblastoma multiforme (GBM) cells, while this compound initially delays the formation of vacuoles characteristic of paraptosis, it ultimately enhances cell death in the long term. nih.gov This suggests that the impact of this compound on cell fate is highly dependent on the cellular context and the specific cell death pathways at play.
Studies have also explored the transcription-independent cell death pathways. For instance, this compound was used to demonstrate that the increased cell death in transformed S47 cells treated with cisplatin (B142131) occurs through a direct mitochondrial pathway, independent of new protein synthesis. aacrjournals.org
Table 1: Effect of this compound on Cell Death in Different Cancer Cell Lines
| Cell Line | Treatment | Observed Effect | Reference |
| COLO 205 (Colorectal Cancer) | TNF-α + this compound | Sensitization to TNF-α-induced apoptosis | jpp.krakow.pl |
| Glioblastoma Multiforme (GBM) | NIM811 + this compound | Enhanced paraptotic cell death | nih.gov |
| S47 E1A/RAS (Transformed Cells) | Cisplatin + this compound | No block of cisplatin-mediated apoptosis, indicating a transcription-independent pathway | aacrjournals.org |
| C6 Glioma Cells | BCNU + Radiation + this compound | Enhanced cytotoxicity | nih.gov |
This compound is also employed to understand the mechanisms behind cellular transformation and the development of resistance to chemotherapy. Research has shown that some breast cancer cell lines exhibit resistance to this compound-induced cell death. researchgate.net This resistance can be linked to the dysregulation of apoptotic pathways, where the overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2 plays a significant role. researchgate.net
Furthermore, this compound has been utilized in studies to investigate how to overcome chemoresistance. In one study, this compound was shown to enhance the cytotoxicity of a combination of radiation and the chemotherapy drug BCNU in C6 glioma cells. nih.gov This enhancement was linked to the inhibition of DNA repair in the cancer cells. nih.gov Interestingly, the same study found that this compound did not increase the toxicity to non-dividing neuronal cells, suggesting a potential therapeutic window. nih.gov
The stability of proteins involved in cell survival and chemoresistance, such as NRF2, is another area of investigation where this compound is used. By blocking new protein synthesis, researchers can study the degradation rates of such proteins and the factors that regulate their stability.
Investigation of Cell Death Mechanisms in Tumor Cell Lines
Neurobiology and Neurological Disorders Research
The intricate processes of the nervous system, from protein degradation to memory formation, have been illuminated with the help of this compound.
The accumulation of aggregated proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, which is characterized by the buildup of tau protein. nih.gov this compound has been used as a tool to study the degradation of tau. By inhibiting the synthesis of new tau protein, researchers can observe the rate at which the existing protein is cleared. babraham.ac.uk
However, studies using this compound to investigate tau degradation have yielded some conflicting results. One study found that this compound treatment in Drosophila Kc cells induced the cleavage of the C-terminus of the tau protein by a ZVAD-sensitive protease. nih.govnih.gov This cleavage could lead to misleading interpretations of tau degradation depending on the antibodies used for detection. nih.govnih.gov This highlights a potential artifact when using this compound for this specific application and suggests that other methods, like pulse-chase assays, may be more suitable for studying tau degradation under physiological conditions. nih.govnih.gov
Despite these limitations, this compound continues to be used in conjunction with other tools to dissect protein degradation pathways. For example, it has been used in studies investigating proteasome-dependent degradation of tau, where it helps to isolate the degradation process from new protein synthesis. babraham.ac.uk
Table 2: Research Findings on this compound and Tau Protein Degradation
| Cell Line/Model | Key Finding | Implication | Reference |
| Drosophila Kc cells | This compound induces C-terminal cleavage of tau by a ZVAD-sensitive protease. | Can create misleading results in tau degradation assays. | nih.govnih.gov |
| SH-SY5Y cells (human neuroblastoma) | Tau degradation is blocked by the proteasome inhibitor lactacystin (B1674225) in the presence of this compound. | Demonstrates proteasome-dependent degradation of tau. | babraham.ac.uk |
| HEK293-htau cells | Used in combination with PROTACs to assess the degradation of tau proteins. | Helps to quantify the degradation of existing tau by new therapeutic molecules. | frontiersin.org |
A fundamental principle of long-term memory (LTM) formation is its dependence on the synthesis of new proteins. uchicago.eduplos.org this compound has been instrumental in establishing this principle across various animal models. By administering this compound at different times relative to a learning task, researchers can determine the critical time windows during which protein synthesis is required for memory consolidation.
Studies in crabs, crickets, and flies have all demonstrated that blocking protein synthesis with this compound can prevent the formation of LTM. uchicago.eduplos.orgjneurosci.org For instance, in the crab Chasmagnathus, LTM for a context-signal association is sensitive to this compound administered shortly after training. uchicago.edu Similarly, in crickets, this compound injection before an 8-trial conditioning task blocks the formation of 1-day memory, which is considered LTM. plos.org
Research in Drosophila has revealed more nuanced roles for protein synthesis in different memory phases. While anesthesia-resistant memory (ARM) is insensitive to this compound, its extinction and reconsolidation processes are disrupted by the inhibitor. jneurosci.org This suggests that even if the initial memory stabilization does not require protein synthesis, subsequent modifications of that memory do. jneurosci.org
However, some studies also suggest that the effects of this compound on memory may not be solely due to the direct blockage of memory consolidation proteins. The drug's impact on cellular processes could indirectly alter the release of memory modulators. nih.gov The dose of this compound and the intensity of the learning experience can also interact to produce different effects on memory, with low doses sometimes even enhancing memory. nih.gov
Studies on Protein Degradation Pathways in Neurons (e.g., Tau Protein)
Plant Biology and Phytotoxicity Research
In the realm of plant science, this compound is recognized for its antifungal properties and its phytotoxic effects. It was originally isolated from Streptomyces griseus as an antifungal agent. nih.gov Its derivatives, such as acetoxythis compound (B1664991) and hydroxythis compound, also exhibit biological activity. nih.gov
Research has shown that this compound and its derivatives can have strong phytotoxic effects on various plant species. nih.govnih.gov For example, acetoxythis compound has been shown to cause a loss of chlorophyll (B73375) content, leaf electrolytic leakage, and lipid peroxidation in a dose-dependent manner. nih.govnih.gov This has led to investigations into their potential as herbicides. nih.gov
Studies on American Elm seedlings showed that this compound caused some initial phytotoxicity and a decline in photosynthesis, but eventually led to an increase in the growth of lateral shoots. oup.com This highlights the complex and sometimes contradictory effects of this compound on plant physiology.
Molecular docking studies are being used to understand the structural basis for the different biological activities of this compound and its derivatives in fungi and plants. nih.govnih.gov By comparing the binding energies and conformations of these molecules with their target ribosomal proteins, researchers aim to explain their varying levels of antifungal and phytotoxic activity. nih.govnih.gov This line of research could lead to the development of more potent and specific fungicides and herbicides. nih.govnih.gov
Table 3: Phytotoxic Effects of this compound and Its Derivatives
| Compound | Observed Effect on Plants | Reference |
| This compound | Initial phytotoxicity, decline in photosynthesis, eventual increase in lateral shoot growth in American Elm seedlings. | oup.com |
| Acetoxythis compound (ACH) | Strongest phytotoxic activity among tested derivatives, causing chlorophyll loss, electrolytic leakage, and lipid peroxidation. | nih.govnih.gov |
| Hydroxythis compound (HCH) | Moderate phytotoxic activity. | nih.govnih.gov |
Stimulation of Ethylene (B1197577) Production in Plant Tissues
This compound has been instrumental in studies investigating the biosynthesis of ethylene, a key plant hormone involved in processes like ripening and stress responses. Research has shown that while this compound generally inhibits protein synthesis, its effect on ethylene production can be complex and tissue-dependent.
In some plant tissues, such as citrus peel, this compound has been observed to stimulate ethylene production in the albedo (the white, spongy inner part) while inhibiting it in the flavedo (the colored outer layer). flvc.org This suggests a regulatory relationship between the two tissues, where the flavedo may control ethylene biosynthesis in the albedo through a proteinaceous factor. flvc.org The removal of the flavedo, similar to the application of this compound to the flavedo, stimulates ethylene production in the albedo, supporting the hypothesis of a transported control factor. flvc.org
Furthermore, studies on chilling-induced ethylene production in cucumber skin tissue revealed that this compound inhibited both the accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, and ethylene production from exogenous ACC. taylorfrancis.com This indicates that continuous protein synthesis is necessary for the ethylene biosynthesis pathway to function during chilling stress. taylorfrancis.com In apple tissues, this compound has been shown to prevent the onset of rapid ethylene production associated with ripening. oup.com However, it also stimulated the production of other volatile compounds like ethanol (B145695) and ethyl acetate. oup.com
The effect of this compound on ethylene production in postclimacteric apple tissue, which already produces large amounts of ethylene, suggests a dynamic system for regulating the synthesis and degradation of the ethylene-forming system. nih.gov
Studies on Plant Disease Resistance Mechanisms
This compound has been utilized to investigate the mechanisms of plant disease resistance, particularly the role of protein synthesis in defense responses. A key area of this research is the formation of papillae, which are localized thickenings of the host cell wall that act as a physical barrier to fungal penetration.
In studies with reed canarygrass, treatment with this compound inhibited protein synthesis and prevented the formation of papillae in response to fungal appressoria. apsnet.org This resulted in successful penetration by non-pathogenic fungi, suggesting that papilla formation is a crucial defense mechanism requiring response-dependent protein synthesis. apsnet.org When the this compound was removed, protein synthesis and papilla formation were restored, and fungal penetration was prevented. apsnet.org
This research highlights the active and protein-synthesis-dependent nature of some plant defense mechanisms. By inhibiting the plant's ability to produce necessary proteins, this compound allows researchers to dissect the components of disease resistance.
Investigation of Phytotoxic and Antifungal Activities against Plant Pathogens
This compound and its derivatives have been studied for their direct effects on plant pathogens and their potential as phytotoxic agents. Research has demonstrated that this compound exhibits potent antifungal activity against a broad spectrum of plant pathogenic fungi. nih.gov
A comparative study of this compound (CH), acetoxythis compound (ACH), and hydroxythis compound (HCH) revealed differences in their biological activities. nih.gov CH showed the strongest antifungal activity against true fungi, while both CH and ACH had similar and potent inhibitory effects on the mycelial growth of oomycetes. nih.gov In contrast, ACH displayed the most potent phytotoxic activity against various weeds and crops, causing chlorophyll loss, electrolytic leakage, and lipid peroxidation in a dose-dependent manner. nih.govresearchgate.net
The commercial application of this compound as a fungicide is limited due to its high phytotoxicity. However, it has been used in specific applications, such as controlling downy mildew of onions and shoot blight of Japanese larch.
Microbiology and Mycology Research
Selective Inhibition of Fungal Growth in Bacterial Culture Media for Isolation and Identification
One of the most common applications of this compound in microbiology is as a selective agent in culture media to inhibit the growth of fungi while allowing bacteria to grow. biosynth.comuomustansiriyah.edu.iq This is crucial for the isolation and identification of bacteria from samples that are heavily contaminated with fungi, such as soil or animal feeds. biosynth.comresearchgate.net
By incorporating this compound into agar (B569324) or broth media, researchers can effectively suppress the growth of rapidly growing molds that would otherwise overgrow and obscure bacterial colonies. uomustansiriyah.edu.iqsigmaaldrich.com This ensures the purity of bacterial cultures for accurate study of their phenotypes and genotypes. biosynth.com For example, the addition of 300 mg/L of this compound to media has been shown to effectively eliminate fungal growth for the accurate enumeration of bacterial populations in animal feeds. researchgate.net
Various culture media, such as Sabouraud Dextrose Agar and Brain Heart Infusion Agar, can be supplemented with this compound for the selective isolation of bacteria or for the cultivation of specific fungi that are resistant to it. sigmaaldrich.comoxoid.com
Elucidation of Antifungal Mechanisms
This compound's well-defined mechanism of inhibiting protein synthesis in eukaryotes makes it a valuable tool for elucidating the antifungal mechanisms of other compounds and for studying the biology of fungi themselves. glpbio.com By observing how fungal cells respond to this compound, researchers can gain insights into processes like protein turnover and the regulation of gene expression. glpbio.comnih.gov
Studies have shown that resistance to this compound in some fungi can be linked to mutations in ribosomal proteins or to the overexpression of drug efflux pumps. nih.govoup.com For instance, in Saccharomyces cerevisiae, resistance is often associated with a mutation in the ribosomal protein L28. nih.govnih.gov The disruption of the ERG6 gene in Candida albicans, involved in ergosterol (B1671047) biosynthesis, leads to increased sensitivity to this compound. mdpi.com Understanding these resistance mechanisms can provide valuable information for the development of new antifungal drugs. oup.comapsnet.org
Virology Research
This compound has also found applications in virology research, primarily to investigate the dependence of viral replication on host cell protein synthesis. By inhibiting the host's translational machinery, researchers can determine at which stage of the viral life cycle newly synthesized proteins are required.
Studies have shown that this compound can inhibit the replication of a wide range of both DNA and RNA viruses. researchgate.net For example, it has demonstrated strong inhibitory activities against viruses such as HIV-1, influenza viruses, coxsackie B virus, enterovirus 71, herpes simplex virus (HSV), and human cytomegalovirus (HCMV). researchgate.net
In research on vaccinia virus, this compound was used as a control to block early gene expression, helping to delineate the stages of the viral life cycle. bham.ac.uk Similarly, studies on tobacco rattle virus showed that this compound powerfully and quickly inhibits virus accumulation in leaf discs, indicating a strong dependence on host protein synthesis. microbiologyresearch.org More recent research has also identified this compound as having strong antiviral effects against SARS-CoV-2 and its mutant strains. kyoto-u.ac.jp
Assessment of Antiviral Activity (e.g., against Coronaviruses)
This compound, a well-known inhibitor of protein synthesis in eukaryotic cells, has been a subject of research for its antiviral properties against a range of DNA and RNA viruses. nih.govresearchgate.net Its mechanism of action, which involves blocking the elongation step of translation, makes it a tool for studying viral replication processes that are dependent on the host cell's protein synthesis machinery. asm.org Research has specifically explored its efficacy against coronaviruses, a family of RNA viruses that rely on host ribosomes to produce viral proteins and enzymes essential for their replication and assembly. openbiochemistryjournal.com
Studies have demonstrated that this compound exhibits antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). tocris.com In vitro experiments using Vero cells have determined its half-maximal inhibitory concentration (IC50) against MERS-CoV to be 0.16 μM. tocris.com The primary antiviral mechanism is believed to be the selective inhibition of the host cell's 80S ribosomes. openbiochemistryjournal.com By binding to the ribosome, this compound prevents the synthesis of viral proteins, thereby halting the replication of the virus within the infected cell. openbiochemistryjournal.com
Research on other coronaviruses, such as the mouse hepatitis virus (MHV), further elucidates the impact of this compound on viral replication. Studies have shown that the application of this compound inhibits viral RNA synthesis. researchgate.net Notably, the synthesis of the viral minus-strand RNA was found to be three to four times more sensitive to inhibition by this compound than the synthesis of the plus-strand RNA. researchgate.net The timing of administration is critical; adding the compound before the start of viral RNA synthesis can prevent it entirely, while its addition after synthesis has begun leads to a halt in the process, indicating a requirement for continuous protein synthesis for viral RNA production. researchgate.net
Table 1: In Vitro Antiviral Activity of this compound against MERS-CoV
| Virus | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| MERS-CoV | Vero cells | IC50 | 0.16 μM | tocris.com |
Immunology Research
Studies on T-Cell Death Mechanisms
In the field of immunology, this compound is utilized as a tool to investigate the molecular pathways of apoptosis, or programmed cell death, particularly in T-lymphocytes. cellsignal.comresearchgate.net While short-term activated T-cells are typically resistant to apoptosis mediated by the CD95 (Fas) receptor, treatment with this compound can render them sensitive to this death pathway. aai.org This suggests that the resistance mechanism relies on the continuous synthesis of short-lived protective proteins. aai.org
Research has shown that this compound-induced apoptosis in T-cells operates through a mechanism dependent on the Fas-associated death domain (FADD) protein. tocris.comresearchgate.netnih.gov This pathway is initiated even without the engagement of the Fas receptor by its ligand (FasL). nih.gov The process involves the activation of key executioner enzymes known as caspases, specifically caspase-8 and caspase-3, which dismantle the cell from within. nih.gov The expression of a dominant-negative form of FADD has been shown to inhibit this form of cell death, confirming the central role of FADD in the signaling cascade. nih.gov
Further studies have identified specific anti-apoptotic proteins that are affected by this compound. In activated T-cells, resistance to CD95-mediated apoptosis correlates with the presence of the protein c-FLIPshort. aai.org Treatment with this compound leads to a significant reduction in the levels of c-FLIPshort, which in turn allows for the activation of caspase-8 and subsequent apoptosis. aai.org Interestingly, in certain T-cell lines, signaling through the chemokine receptor CCR9 has been shown to provide a survival signal that can block this compound-induced apoptosis, a process that occurs independently of c-FLIPL levels. ashpublications.org
Table 2: Key Molecular Events in this compound-Induced T-Cell Apoptosis
| Cellular Process | Key Molecule(s) Involved | Effect of this compound | Reference |
|---|---|---|---|
| Apoptosis Induction | FADD, Caspase-8, Caspase-3 | Activates a FADD-dependent pathway leading to caspase activation. | nih.gov |
| Overcoming Resistance | c-FLIPshort | Downregulates c-FLIPshort, sensitizing cells to apoptosis. | aai.org |
| Apoptosis Inhibition (Specific Context) | CCR9/TECK signaling | Can be blocked by CCR9 activation in certain T-cell lines. | ashpublications.org |
Considerations, Limitations, and Advanced Research Directions
Reversibility of Inhibition and its Experimental Implications
A defining characteristic of cycloheximide (B1669411) is the reversibility of its inhibitory effect on protein synthesis. researchgate.netacs.orgwikipedia.org This property allows for the controlled, temporary cessation of translation, which can be restored by simply removing the compound from the experimental system. wikipedia.orgebi.ac.uk This "wash-out" capability is a significant advantage in many experimental designs, enabling researchers to study the consequences of transient protein synthesis inhibition and the subsequent recovery of cellular functions. nih.govresearchgate.net For instance, studies have shown that after the removal of this compound, the incorporation of labeled amino acids into proteins returns to control levels, demonstrating the restoration of proteosynthetic ability. nih.gov
However, this reversibility is not without its experimental implications and potential drawbacks. The rapid reversal of inhibition can lead to incomplete translation arrest, particularly in applications like ribosome profiling where a stable and complete halt of ribosome movement is crucial for accurately mapping ribosome positions on mRNA. researchgate.netacs.orgnih.gov Incomplete inhibition can introduce artifacts and distort the resulting data, leading to misinterpretations of translational control. oup.comoup.com
The kinetics of recovery can also vary depending on the cellular compartment. For example, the restoration of protein synthesis for secreted proteins, which are synthesized on membrane-bound polysomes, exhibits a lag compared to that of cellular proteins, suggesting a longer recovery period is needed for the secretory pathway. nih.gov This differential recovery highlights the complexity of this compound's effects and the need for careful consideration in experimental design. The reversibility of this compound's action is a key factor in its use for studying protein half-life, as it allows for the observation of protein degradation without the confounding variable of ongoing synthesis. wikipedia.org
Development and Application of Novel this compound Derivatives and Analogs
The limitations of this compound, particularly its reversible nature, have spurred the development of novel derivatives and analogs with improved properties for specific research applications. researchgate.netnih.gov These efforts have focused on creating molecules with irreversible binding, enhanced potency, and greater specificity.
To overcome the issue of incomplete translation inhibition due to reversibility, researchers have designed and synthesized irreversible analogs of this compound. researchgate.netnih.gov These compounds are engineered to form a stable, often covalent, bond with their ribosomal target, ensuring a permanent blockade of translation. The development of such analogs has been a significant step forward, particularly for techniques like ribosome profiling, where preserving the precise location of ribosomes on mRNA is paramount. researchgate.net An irreversible inhibitor can more effectively "freeze" the translational machinery, providing a more accurate snapshot of the translatome at a specific moment. nih.gov The synthesis of these analogs often involves complex chemical strategies to introduce reactive groups into the this compound scaffold without compromising its ability to bind to the ribosome. researchgate.net
Recent research has focused on modifying the C13 position of the this compound molecule to enhance its potency and specificity. researchgate.netacs.orgnih.gov Through a concise synthesis process involving late-stage C-H amination, a series of C13-amide-functionalized this compound derivatives have been created. nih.gov Among these, C13-aminobenzoyl this compound has shown significantly increased potency in inhibiting protein synthesis compared to the parent compound. researchgate.netacs.orgnih.gov
Cryogenic electron microscopy (cryo-EM) studies have revealed that these derivatives occupy the same E-site on the ribosome as this compound. acs.orgnih.govacs.org The enhanced potency is attributed to the C13-aminobenzoyl group competing more effectively with the 3' end of the E-site tRNA. nih.govacs.org This improved binding leads to a more sustained stabilization of polysomes, making these derivatives superior reagents for ribosome profiling experiments by enabling a more effective capture of ribosome conformations. acs.orgnih.govnih.gov
| Compound | Modification at C13 | Relative Protein Synthesis Level (%) |
|---|---|---|
| This compound (1) | -H | 100 |
| Derivative 8 | -NHCOPh | ~20 |
| Derivative 9 | -NHCO(p-CF3-Ph) | ~25 |
| Derivative 10 | -NHCO(p-F-Ph) | ~30 |
| Derivative 11 | -NHCO(m-CF3-Ph) | ~35 |
This table presents a selection of C13-modified this compound derivatives and their relative impact on protein synthesis levels in K562 cells, as measured by O-propargyl-puromycin (OPP) incorporation. The data is adapted from research by Koga et al. (2021) and illustrates the enhanced inhibitory potency of the C13-aminobenzoyl derivatives compared to the parent this compound. nih.gov
Design and Synthesis of Irreversible Analogues
Future Research Perspectives and Unexplored Mechanistic Insights
Despite decades of study, there are still unexplored facets of this compound's mechanism of action and its broader biological effects, opening up several avenues for future research.
One area of active investigation is the potential for this compound and its analogs to have effects beyond the direct inhibition of protein synthesis. researchgate.net Some studies suggest that this compound's influence on cellular processes like apoptosis may not be solely due to the cessation of translation. researchgate.net Further research is needed to elucidate these alternative mechanisms and their physiological relevance.
The discovery that this compound can induce the transcriptional upregulation of certain genes, particularly under nutrient-limiting conditions, highlights a significant caveat in its use and presents a new area for investigation. oup.comoup.com Understanding the signaling pathways involved, such as the TORC1 pathway, and how they are modulated by this compound could provide deeper insights into the cellular stress response and the intricate coupling of transcription and translation. oup.comoup.com
Furthermore, the differential sensitivity of various organisms and cell types to this compound remains an area of interest. jst.go.jp For example, the mechanisms that confer resistance in some yeast strains or the extreme sensitivity observed in the seed germination of certain parasitic plants are not fully understood. jst.go.jpnih.gov Exploring the molecular basis for these differences could lead to the development of more selective inhibitors or novel applications.
The interaction of this compound with other cellular components, such as the yeast permease Agp2 which appears to sense and be degraded in response to the drug, suggests a more complex interplay within the cell than previously appreciated. mdpi.com Future studies could also focus on the structural basis of binding for novel analogs to different ribosomal proteins, which could aid in the rational design of next-generation inhibitors with even greater specificity and potency. uni-muenchen.de The continued development of advanced analytical techniques will undoubtedly play a crucial role in uncovering these and other unexplored mechanistic details of this widely used chemical probe.
Q & A
Q. How does cycloheximide inhibit protein synthesis in eukaryotic cells, and what experimental controls are necessary for its use?
this compound blocks translational elongation by interfering with ribosome translocation, rapidly and reversibly halting protein synthesis . Methodologically, researchers must include controls such as untreated cells and time-matched vehicle treatments to account for off-target effects. For example, in gene expression studies, PACAP-treated PC12 cells required parallel experiments with and without this compound to distinguish direct transcriptional effects from secondary protein synthesis-dependent changes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
this compound is highly toxic, requiring strict adherence to OSHA HCS guidelines:
Q. How can researchers determine protein half-life using this compound chase assays?
this compound chase assays involve treating cells with a standardized concentration (e.g., 50 µg/ml) and sampling at intervals (e.g., 30, 60, 90 minutes). Western blot analysis, paired with loading controls (e.g., β-tubulin), quantifies degradation rates. Statistical tools like GraphPad Prism are used to calculate half-lives .
Advanced Research Questions
Q. How does this compound introduce bias in ribosome profiling data, and how can this be mitigated?
this compound non-uniformly enriches ribosomes near start codons, skewing occupancy analyses . To address this, researchers should:
- Validate findings with alternative translation inhibitors (e.g., harringtonine).
- Use complementary techniques like polysome profiling or nascent chain labeling.
- Acknowledge biases in manuscript caveats, as seen in studies analyzing cell-type-specific ribosome data .
Q. What methodological considerations are critical when using this compound to study stress-induced transcriptional regulation?
this compound can obscure primary transcriptional responses by blocking secondary protein synthesis. For example, in hypoxia studies (IH), pre-treating PC12 cells with this compound before re-oxygenation isolated HIF-1α degradation dynamics from new protein synthesis . Parallel experiments with transcriptional inhibitors (e.g., actinomycin D) are recommended to disentangle transcriptional vs. post-transcriptional effects .
Q. How do contradictory findings on this compound’s role in apoptosis arise, and how should they be resolved?
this compound exhibits cell-type-specific pro- or anti-apoptotic effects. For instance, it induces apoptosis in c-Myc-overexpressing cells but inhibits it in others . Researchers should:
Q. What statistical frameworks are optimal for analyzing time-course data in this compound-based experiments?
Time-course studies (e.g., gene expression microarrays) require repeated-measures ANOVA or mixed-effects models to account for temporal autocorrelation. Tukey’s post hoc tests are suitable for multi-group comparisons, as demonstrated in PACAP-induced transcriptome analyses . Data should be normalized to baseline (time-zero) measurements to control for batch effects.
Data Interpretation and Reporting Guidelines
- Tables : Include raw and processed data (e.g., densitometry values for Western blots) in supplementary materials, with key metrics in the main text .
- Ethics : Disclose this compound’s teratogenic risks in animal studies and adhere to institutional biosafety protocols .
- Reproducibility : Detail this compound concentrations, treatment durations, and cell lines in methods sections. For example, specify whether "50 µg/ml" refers to active ingredient or formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
